molecular formula C11H10BrNO B12612794 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole CAS No. 879884-50-1

5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole

Cat. No.: B12612794
CAS No.: 879884-50-1
M. Wt: 252.11 g/mol
InChI Key: KSRHVJOTSVMAIM-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromoacetophenone with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-3,4-dimethyl-1,2-oxazole is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance .

Properties

CAS No.

879884-50-1

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-(4-bromophenyl)-3,4-dimethyl-1,2-oxazole

InChI

InChI=1S/C11H10BrNO/c1-7-8(2)13-14-11(7)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

KSRHVJOTSVMAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C2=CC=C(C=C2)Br

Origin of Product

United States

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